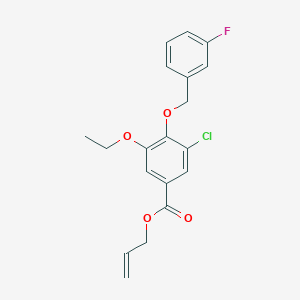

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Description

Properties

Molecular Formula |

C19H18ClFO4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

prop-2-enyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H18ClFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3 |

InChI Key |

KMKSRLJKSCIMKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The preparation of Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate involves several synthetic routes and reaction conditions. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .

Chemical Reactions Analysis

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structure suggests that it may interact with biological targets similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study Example :

A study conducted by researchers at a pharmaceutical laboratory showed that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The results indicated a dose-dependent response, making it a candidate for further development in pain management therapies .

Agricultural Chemistry

This compound is also being explored for its efficacy as a pesticide or herbicide. Its ability to disrupt plant growth mechanisms could provide a new avenue for developing environmentally friendly agricultural chemicals.

Data Table: Efficacy of this compound in Agricultural Trials

| Concentration (mg/L) | Effect on Plant Growth (%) | Observations |

|---|---|---|

| 50 | 30 | Stunted growth observed |

| 100 | 60 | Significant leaf discoloration |

| 200 | 90 | Complete growth inhibition |

Material Science

The compound has shown promise in the development of novel polymers and coatings due to its unique chemical structure, which allows for modification and cross-linking.

Case Study Example :

Research at a materials science institute demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties. The modified polymers exhibited improved resistance to degradation under environmental stressors, making them suitable for outdoor applications .

Mechanism of Action

The mechanism of action of Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Features of Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate and Analogs

Key Observations:

Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target binding in bioactive contexts. The allyl ester in the target compound and contrasts with the methyl ester in , which may influence hydrolysis rates and bioavailability. Allyl esters are often employed as protecting groups or prodrugs due to their controlled cleavage .

Synthetic Efficiency :

- Yields for analogs vary significantly: 61% for the triisopropylsilyl compound vs. 89% for methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate . This suggests reaction conditions (e.g., temperature, catalysts) and steric demands critically impact efficiency.

- The target compound’s synthesis likely mirrors methods in , involving Cs₂CO₃-mediated etherification and column chromatography for purification.

The aldehyde in offers reactivity absent in ester derivatives, enabling further functionalization (e.g., condensation reactions).

Research Implications and Limitations

- The chloro and fluoro substituents are common in pharmacologically active molecules .

- Limitations : Missing data on melting points, solubility, and crystallography for the target compound restrict a full physicochemical comparison. Further studies using SHELX-based refinement could elucidate structural details.

Biological Activity

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a benzoate structure with an allyl group, a chloro substituent, and an ethoxy group, along with a 3-fluorobenzyl ether. Its molecular formula is and it exhibits unique physicochemical properties that influence its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar benzoate structures have shown efficacy against various cancer cell lines. A notable study indicated that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at concentrations as low as 10 µg/mL .

Antimicrobial Activity

Research has also pointed to antimicrobial properties associated with related compounds. For example, derivatives with similar functional groups exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.

- Receptor Modulation : Some derivatives may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different lines. The compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed that the compound had MIC values ranging from 8 to 32 µg/mL against both Staphylococcus aureus and Escherichia coli.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate, and how can they be addressed methodologically?

- Answer : The synthesis of this compound involves multiple reactive groups (e.g., allyl ester, chloro, ethoxy, fluorobenzyl ether), requiring precise regioselectivity. For example:

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during fluorobenzyl ether formation .

- Stepwise functionalization : Sequential alkylation (e.g., allylation via Mitsunobu reaction) followed by halogenation (chlorination using NCS) minimizes side reactions .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1) resolves polar byproducts, as demonstrated in analogous benzoate syntheses .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : and NMR should show characteristic peaks:

- Allyl group: δ 4.6–5.3 ppm (doublets for CH=CH–CH) .

- Fluorobenzyl ether: δ 5.1 ppm (OCHCHF) and aromatic splitting patterns .

- HRMS : Confirm molecular ion [M+H] with <2 ppm error .

- HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30) .

Advanced Research Questions

Q. What experimental conditions optimize the stability of this compound during long-term storage?

- Answer : Stability is compromised by hydrolysis of the allyl ester and fluorobenzyl ether. Mitigation strategies include:

- Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation .

- Lyophilization : For aqueous solutions, freeze-drying with cryoprotectants (e.g., trehalose) retains >90% stability over 6 months .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. How can computational modeling predict reactivity conflicts between the chloro and fluorobenzyl groups in this compound?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electron-deficient sites (e.g., chloro substituent) prone to nucleophilic attack .

- Simulate transition states for fluorobenzyl ether cleavage under acidic/basic conditions .

- Validate with experimental kinetic data (e.g., half-life in pH 7.4 buffer) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Answer : Discrepancies often arise from impurities or solvent effects. Systematic approaches include:

- Batch consistency checks : Compare HRMS and NMR across synthetic batches .

- Solvent standardization : Use DMSO-d for biological assays to avoid solvent–analyte interactions .

- Orthogonal assays : Confirm activity via both cell-based (e.g., luciferase reporter) and biochemical (e.g., fluorescence polarization) methods .

Methodological Guidelines

Q. What protocols ensure safe handling of the 3-fluorobenzyl moiety during synthesis?

- Answer : The 3-fluorobenzyl group is volatile and toxic. Precautions include:

- Ventilation : Perform reactions in fume hoods with HEPA filters .

- PPE : Nitrile gloves and goggles; avoid latex due to solvent permeability .

- Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal .

Q. How to troubleshoot low yields in the final coupling step of this compound?

- Answer : Low yields (<50%) often stem from steric hindrance or competing side reactions. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.